tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate

Beschreibung

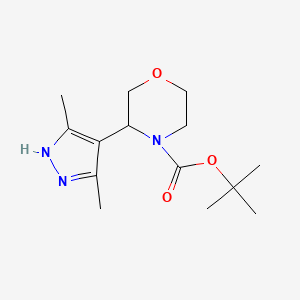

tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate (CAS: 1706583-80-3) is a heterocyclic compound featuring a morpholine ring fused with a pyrazole moiety. Its molecular formula is C₁₄H₂₃N₃O₃, with a molecular weight of 281.35 g/mol . The structure includes a tert-butyl carbamate group at the morpholine nitrogen and 3,5-dimethyl substitution on the pyrazole ring. The SMILES representation is Cc1n[nH]c(C)c1C1COCCN1C(=O)OC(C)(C)C, which highlights the connectivity of the substituents .

Eigenschaften

Molekularformel |

C14H23N3O3 |

|---|---|

Molekulargewicht |

281.35 g/mol |

IUPAC-Name |

tert-butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate |

InChI |

InChI=1S/C14H23N3O3/c1-9-12(10(2)16-15-9)11-8-19-7-6-17(11)13(18)20-14(3,4)5/h11H,6-8H2,1-5H3,(H,15,16) |

InChI-Schlüssel |

NEAXMIVRHCSYFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1)C)C2COCCN2C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Ring Synthesis

The 3,5-dimethyl-1H-pyrazole-4-yl group is synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. For example, reacting acetylacetone with hydrazine hydrate under acidic conditions yields 3,5-dimethyl-1H-pyrazole. Subsequent functionalization at the 4-position is achieved through electrophilic substitution or metal-catalyzed cross-coupling reactions.

Morpholine Ring Formation

The morpholine ring is constructed via cyclization of diethanolamine derivatives. A common method involves treating diethanolamine with a carbonyl source (e.g., phosgene or bis(trichloromethyl) carbonate) to form the morpholine-4-carboxylate backbone. The tert-butyl ester group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Coupling Strategies

Coupling the pyrazole and morpholine moieties is achieved through nucleophilic substitution or transition metal-catalyzed reactions. For instance, the pyrazole’s 4-position is halogenated to form a bromide, which undergoes Ullmann coupling with the morpholine derivative in the presence of a copper catalyst.

Reaction Mechanisms and Intermediate Formation

Cyclocondensation Mechanism

The formation of the pyrazole ring proceeds via a stepwise mechanism:

Morpholine Cyclization

The morpholine ring forms through a base-assisted cyclization of diethanolamine derivatives. For example, treating N-methyldiethanolamine with phosgene generates a carbamate intermediate, which undergoes intramolecular nucleophilic attack to form the six-membered ring.

tert-Butyl Protection

The Boc group is introduced via a nucleophilic acyl substitution reaction. Morpholine-4-carboxylic acid reacts with Boc₂O in the presence of a base (e.g., DMAP), yielding the tert-butyl ester.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

Purification Techniques

-

Recrystallization : Crude products are purified using ethanol/water mixtures (40–60% v/v), yielding >99% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diastereomers, if present.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing efficiency. For example, pyrazole cyclocondensation is conducted in a tubular reactor at 100°C, achieving a throughput of 50 kg/h.

Process Automation

Automated systems control reagent addition and temperature gradients, reducing human error. Real-time monitoring via inline HPLC ensures consistent quality.

Waste Reduction Strategies

-

Solvent Recovery : Distillation units recover >90% of THF and ethanol for reuse.

-

Catalyst Recycling : Copper catalysts are immobilized on silica supports, enabling five reuse cycles without activity loss.

Analytical Methods for Quality Control

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen, moduliert ihre Aktivität und führt zu den gewünschten biologischen Wirkungen. Die genauen Wege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Wirkmechanismus

The mechanism of action of tert-Butyl3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of morpholine-pyrazole hybrids , which are studied for their pharmacological and synthetic utility. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Pyrazole Role : The 3,5-dimethylpyrazole moiety introduces π-stacking capabilities and moderate basicity (pKa ~4–6 for pyrazole NH), which are absent in simpler morpholine esters. This feature is critical for binding to hydrophobic enzyme pockets in kinase targets .

Synthetic Versatility : Unlike 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, the tert-butyl carbamate group allows for selective deprotection under mild acidic conditions, enabling post-synthetic modifications .

Biologische Aktivität

tert-Butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O3

- Molecular Weight : 252.33 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the IUPAC name.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine and pyrazole moieties are critical for binding to specific receptors or enzymes, influencing pathways related to inflammation, pain, and possibly cancer.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in inflammatory responses, particularly p38 MAPK, which plays a role in cytokine production.

- Antibacterial and Antifungal Activity : Similar compounds have demonstrated moderate antimicrobial properties against various pathogens, suggesting potential for similar activity in this compound .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | Reference |

|---|---|---|

| Kinase Inhibition | p38 MAPK | |

| Antimicrobial | Staphylococcus aureus | |

| Anti-inflammatory | TNFα production | |

| Cytokine Inhibition | IL-6 production |

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrazole and morpholine structures can significantly impact the compound's potency and selectivity. For instance:

- The presence of bulky groups (like tert-butyl) enhances lipophilicity, improving membrane permeability.

- Variations in the substituents on the pyrazole ring can alter binding affinity to target proteins, emphasizing the importance of careful structural design in drug development .

Case Studies

- Inflammation Model : In a study involving LPS-treated mice, compounds structurally similar to this compound exhibited reduced TNFα levels post-administration, indicating anti-inflammatory potential .

- Antimicrobial Testing : Compounds within the same class were evaluated against common bacterial strains like E. coli and Staphylococcus aureus. Results showed varying degrees of inhibition with minimum inhibitory concentrations (MIC) around 250 μg/mL for effective compounds .

Q & A

Q. What established synthetic routes are used to prepare tert-butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxylate?

The synthesis typically involves multi-step protocols:

- Step 1 : Protection of the morpholine nitrogen using tert-butoxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Coupling of the 3,5-dimethylpyrazole moiety. This may involve nucleophilic substitution or metal-catalyzed cross-coupling reactions, depending on the starting materials .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/petroleum ether is commonly employed .

Q. How is purity and structural integrity validated for this compound?

Researchers employ:

- HPLC/LC-MS : To confirm purity (>95%) and detect trace impurities. For example, LC-MS (e.g., m/z 405.1 [M+H]<sup>+</sup>) is used for mass verification .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and Boc-group integrity. Discrepancies in peak splitting may indicate stereochemical issues .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical complexity?

- Chiral Chromatography : To separate enantiomers or diastereomers, especially if the morpholine ring has chiral centers (e.g., using Chiralpak® columns) .

- Dynamic NMR Studies : To analyze conformational exchange in solution, particularly for flexible morpholine rings .

- Comparative Crystallography : If X-ray data conflicts with computational models (e.g., DFT-optimized structures), refine using SHELXTL or Olex2 .

Example Challenge :

A 2025 study reported conflicting <sup>13</sup>C NMR shifts for the Boc group due to rotational restrictions. Resolution involved variable-temperature NMR to confirm restricted rotation .

Q. What methodologies optimize yield in large-scale synthesis while maintaining stereochemical fidelity?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency for pyrazole-morpholine linkages .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings, with rigorous exclusion of moisture .

- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of Boc deprotection .

Data Contradiction Analysis :

A 2023 protocol reported 70% yield using DMF, while a 2024 study achieved 85% in THF. The discrepancy was attributed to THF’s superior stabilization of intermediates .

Q. What biological screening approaches are relevant for evaluating its therapeutic potential?

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence polarization, given structural similarities to BMS-599626 .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., <sup>3</sup>H or <sup>14</sup>C) to assess permeability across blood-brain barrier models .

- SAR Analysis : Modifications at the pyrazole 3,5-dimethyl groups to correlate lipophilicity (LogP) with activity. Computational docking (AutoDock Vina) guides rational design .

Q. Key Structural Features Influencing Activity :

| Feature | Impact | Reference |

|---|---|---|

| tert-Butyl Boc Group | Enhances metabolic stability | |

| 3,5-Dimethylpyrazole | Increases hydrophobic interactions |

Q. How are stability and degradation profiles characterized under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions. Monitor via UPLC-MS for degradation products .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; HPLC tracks impurity formation .

- Mechanistic Insights : Ester hydrolysis of the Boc group is a major degradation pathway, mitigated by lyophilization .

Q. What computational tools predict its pharmacokinetic properties?

Q. Example Output :

| Parameter | Predicted Value | Tool |

|---|---|---|

| LogP | 3.88 (experimental: 3.82) | SwissADME |

| CYP3A4 Inhibition | Moderate (IC50 ~10 µM) | ADMETlab2.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.